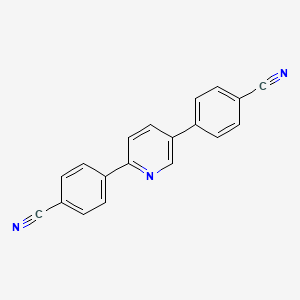
2-Chloro-3-cyano-6-methylisonicotinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-cyano-6-methylisonicotinicacid is a derivative of isonicotinic acid, characterized by the presence of a chlorine atom at the second position, a cyano group at the third position, and a methyl group at the sixth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-cyano-6-methylisonicotinicacid typically involves multi-step organic reactions. One common method includes the chlorination of 3-cyano-6-methylisonicotinic acid using thionyl chloride or phosphorus pentachloride under reflux conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-cyano-6-methylisonicotinicacid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products
Substitution: Formation of 2-amino-3-cyano-6-methylisonicotinic acid.
Reduction: Formation of 2-chloro-3-amino-6-methylisonicotinic acid.
Oxidation: Formation of 2-chloro-3-cyano-6-carboxyisonicotinic acid.
Scientific Research Applications
2-Chloro-3-cyano-6-methylisonicotinicacid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and cancer.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-cyano-6-methylisonicotinicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and cyano groups enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. For instance, in medicinal chemistry, it may inhibit bacterial enzymes, thereby exerting antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-cyanoisonicotinic acid
- 3-Cyano-6-methylisonicotinic acid
- 2-Chloro-6-methylisonicotinic acid
Uniqueness
2-Chloro-3-cyano-6-methylisonicotinicacid is unique due to the combined presence of chlorine, cyano, and methyl groups on the pyridine ring. This unique substitution pattern enhances its chemical reactivity and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H5ClN2O2 |
|---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H5ClN2O2/c1-4-2-5(8(12)13)6(3-10)7(9)11-4/h2H,1H3,(H,12,13) |
InChI Key |
PGMYOKRRXJGFAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


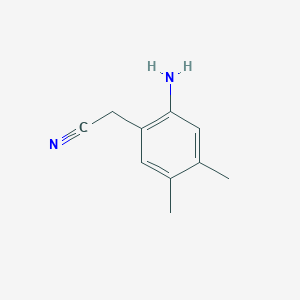
![7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine](/img/structure/B13130167.png)
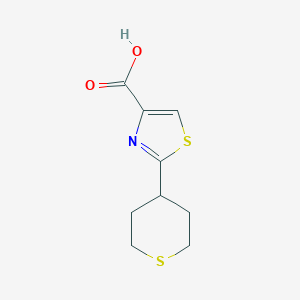
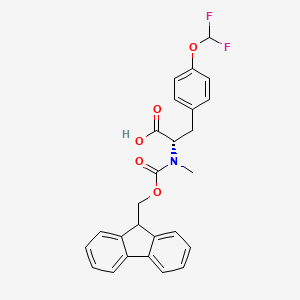
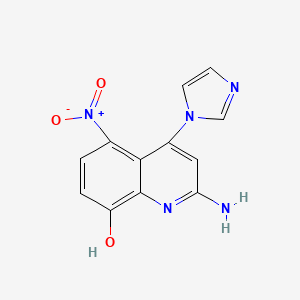
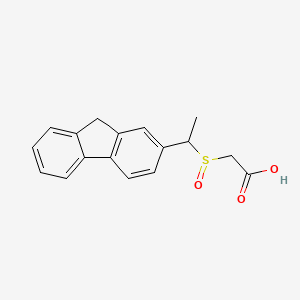

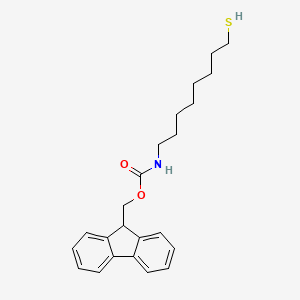
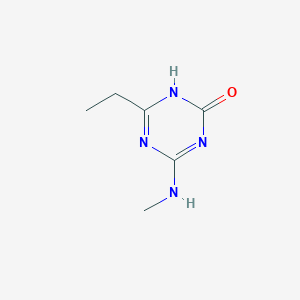
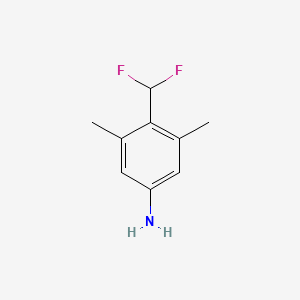
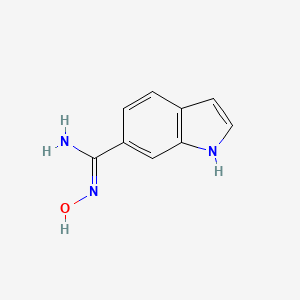
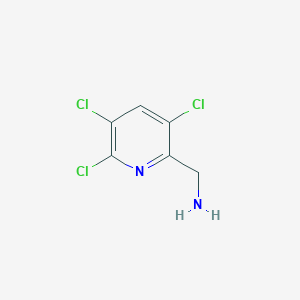
![N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130236.png)
